molecular formula C12H14FN3O2 B13491145 tert-butyl 3-amino-5-fluoro-1H-indazole-1-carboxylate

tert-butyl 3-amino-5-fluoro-1H-indazole-1-carboxylate

Cat. No.: B13491145
M. Wt: 251.26 g/mol
InChI Key: HKPUEPVRGCDYDZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-5-fluoro-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications . This compound, in particular, is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom on the indazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of tert-butyl 3-amino-5-fluoro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :

    Formation of the Indazole Core: The indazole core can be synthesized via a cyclization reaction involving 2-fluorobenzonitrile and hydrazine hydrate. The reaction is carried out in ethanol at elevated temperatures to form 5-fluoro-1H-indazole-3-amine.

    Introduction of the tert-Butyl Ester Group: The amino group on the indazole ring is then protected using tert-butyl chloroformate (Boc anhydride) in the presence of a base such as DMAP (4-dimethylaminopyridine) in dichloromethane. The reaction mixture is stirred at room temperature to yield this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-fluoro-1H-indazole-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The amino and fluorine groups on the indazole ring may play a role in binding to enzymes or receptors, modulating their activity . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

tert-Butyl 3-amino-5-fluoro-1H-indazole-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 3-amino-5-fluoroindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPUEPVRGCDYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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